molecular formula C20H36O2 B14410293 Methyl nonadeca-9,10-dienoate CAS No. 81932-43-6

Methyl nonadeca-9,10-dienoate

Cat. No.: B14410293
CAS No.: 81932-43-6
M. Wt: 308.5 g/mol
InChI Key: PIISIEBWFAYXSH-UHFFFAOYSA-N
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Description

Methyl nonadeca-9,10-dienoate is a chemical compound with the molecular formula C20H36O2. It is an ester derived from nonadecadienoic acid and methanol. This compound is known for its unique structure, which includes a long carbon chain with two double bonds at the 9th and 10th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl nonadeca-9,10-dienoate typically involves the esterification of nonadecadienoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the use of high-purity reactants and catalysts to ensure the production of a high-quality product. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl nonadeca-9,10-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, saturated esters.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl nonadeca-9,10-dienoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl nonadeca-9,10-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonadecadienoic acid, which may interact with cellular enzymes and receptors. The double bonds in the compound can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl nonadeca-9,10-dienoate is unique due to its specific double bond positions and long carbon chain, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .

Properties

CAS No.

81932-43-6

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10,12H,3-9,13-19H2,1-2H3

InChI Key

PIISIEBWFAYXSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CCCCCCCCC(=O)OC

Origin of Product

United States

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